molecular formula C12H15NO3 B14596775 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 61031-52-5

4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14596775
CAS No.: 61031-52-5
M. Wt: 221.25 g/mol
InChI Key: JPNNDFCBNVOBDW-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one is an organic compound known for its unique structural features and diverse applications in various scientific fields This compound belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylglycine with acetone in the presence of a suitable catalyst to form the oxazolidinone ring. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher quantities of the desired product. The use of automated systems and advanced catalysts can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenyl ketones or aldehydes.

    Reduction: Formation of phenyl alcohols or amines.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the hydroxy and phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
  • 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-

Comparison: While these compounds share some structural similarities, 4-Hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the oxazolidinone ring and the phenyl group

Properties

CAS No.

61031-52-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-hydroxy-3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO3/c1-11(2)12(15,13(3)10(14)16-11)9-7-5-4-6-8-9/h4-8,15H,1-3H3

InChI Key

JPNNDFCBNVOBDW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)C)(C2=CC=CC=C2)O)C

Origin of Product

United States

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